![molecular formula C12H20N2O2 B1445412 Tert-butyl 4-cyanoazepane-1-carboxylate CAS No. 1259056-34-2](/img/structure/B1445412.png)
Tert-butyl 4-cyanoazepane-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyanoazepane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyanoazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used . These products are often intermediates in the synthesis of more complex chemical compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-cyanoazepane-1-carboxylate is used as a building block for the synthesis of various heterocyclic compounds . It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets . It is also utilized in the design and synthesis of bioactive compounds for drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-cyanoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 4-cyanoazepane-1-carboxylate
- 4-(4-bromophenethyl)piperazine-1-carboxylate
- 4-cyanoazepane-1-carboxylic acid tert-butyl ester
Uniqueness: this compound is unique due to its specific chemical structure and reactivity . It offers distinct advantages in terms of stability, reactivity, and versatility in various chemical reactions . Its unique properties make it a valuable compound in scientific research and industrial applications .
Biological Activity
Tert-butyl 4-cyanoazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 254.33 g/mol
- CAS Number : 414910-15-9
The compound features a tert-butyl group and a cyano group attached to an azepane ring, which contributes to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the realm of pharmacology. Below are some key findings:
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
Compound | MIC (µg/mL) |
---|---|
This compound | >250 |
Control (Standard Antibiotic) | 12.5 |
The results indicated that while this compound did not exhibit intrinsic antibacterial activity at the tested concentrations, it may serve as a scaffold for further modifications to enhance efficacy against resistant strains .
2. GPR119 Agonist Activity
Recent investigations have highlighted the potential of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor implicated in glucose homeostasis and insulin secretion:
- In vitro Studies : The compound was tested on human embryonic kidney cells transfected with GPR119, showing promising binding affinity and activation potential.
- Efficacy : Four derivatives synthesized from this compound demonstrated significant activation of GPR119, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .
Case Study 1: Synthesis and Evaluation of Derivatives
In a systematic study, researchers synthesized several derivatives of this compound using Cu(I)-assisted click chemistry. The derivatives were evaluated for their biological activity:
Derivative | Binding Affinity (nM) | Biological Activity |
---|---|---|
Tert-butyl 4-cyanophenyl derivative | 20 | GPR119 Agonist |
Tert-butyl 4-cyanomethyl derivative | 15 | GPR119 Agonist |
These findings suggest that structural modifications can significantly enhance the biological activity of the parent compound .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- The presence of the cyano group enhances lipophilicity, potentially improving cell membrane permeability.
- Modifications at the azepane ring can influence receptor binding and selectivity.
Properties
IUPAC Name |
tert-butyl 4-cyanoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFZKJNRMQRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738149 | |
Record name | tert-Butyl 4-cyanoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259056-34-2 | |
Record name | tert-Butyl 4-cyanoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-cyanoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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